4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
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Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the trifluoromethyl groups. One common method is the direct fluorination of thiophene derivatives using reagents like sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carboxylic acid.
Reduction: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which leads to changes in gene expression . The trifluoromethyl groups enhance its binding affinity and selectivity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
832150-76-2 |
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Molecular Formula |
C13H6F6OS |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)9-1-7(2-10(4-9)13(17,18)19)8-3-11(5-20)21-6-8/h1-6H |
InChI Key |
VXIIAOGWSFEIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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